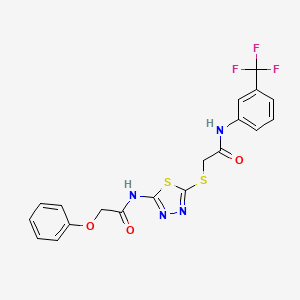

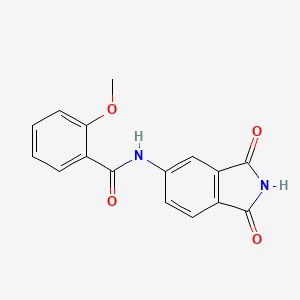

![molecular formula C18H42O4Si2 B2583719 tert-Butyl-[2-[2-[2-(tert-butyldimethylsilyl)oxyethoxy]ethoxy]ethoxy]dimethylsilane CAS No. 1155849-70-9](/img/structure/B2583719.png)

tert-Butyl-[2-[2-[2-(tert-butyldimethylsilyl)oxyethoxy]ethoxy]ethoxy]dimethylsilane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a type of silyl ether, which are often used as protective groups for alcohols in organic synthesis . It has a complex structure with multiple ether and silyl groups. The compound is also known by other names such as "4,7,10,13,16,19,22,25,28,31-Decaoxa-3,32-disilatetratriacontane, 2,2,3,3,32,32,33,33-octamethyl-" .

Molecular Structure Analysis

The molecular formula of this compound is C30H66O10Si2 . The structure includes multiple ether groups and two silyl groups attached to tert-butyl groups. The InChI code for this compound is InChI=1S/C30H66O10Si2/c1-29(2,3)41(7,8)39-27-25-37-23-21-35-19-17-33-15-13-31-11-12-32-14-16-34-18-20-36-22-24-38-26-28-40-42(9,10)30(4,5)6 .Chemical Reactions Analysis

As a type of silyl ether, this compound can participate in various chemical reactions. Silyl ethers are often used as protective groups for alcohols in organic synthesis . They can be converted back to alcohols by hydrolysis.Wissenschaftliche Forschungsanwendungen

Hydroxyl Group Protection

The compound is utilized in the protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. These derivatives are designed to be stable under various conditions while being susceptible to removal when desired. This balance between stability and removability makes them valuable in synthesis, particularly in the production of prostaglandins (Corey & Venkateswarlu, 1972).

Nucleoside Modification

The compound has been used in the treatment of tert-butyldimethylsilyl (TBDMS) derivatives of nucleosides, leading to the formation of amide-linked ribonucleoside dimers. This method provides an efficient route to synthesize nucleoside analogues for biological applications (Peterson et al., 1999).

Chemiluminescence Studies

The compound has contributed to the study of chemiluminescence properties of dioxetanes. These studies are essential for understanding the decomposition mechanisms and the formation of excited states, which have implications in analytical chemistry and possibly in imaging technologies (Nery et al., 2000).

Palladium-Catalyzed Reactions

In organic synthesis, the compound has been used in palladium-catalyzed intra-intermolecular cascade cross couplings. This usage underlines its role in creating complex organic structures, which could have applications in pharmaceutical synthesis and material science (Demircan, 2014).

Anionic Reactions with Organosilanes

The research also highlights its role in anionic reactions involving organosilanes. These reactions are fundamental to the development of new synthetic pathways in organosilicon chemistry, which is crucial for materials science, especially in coatings, adhesives, and silicon-based polymers (West & Gornowicz, 1971).

Eigenschaften

IUPAC Name |

tert-butyl-[2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethoxy]ethoxy]-dimethylsilane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H42O4Si2/c1-17(2,3)23(7,8)21-15-13-19-11-12-20-14-16-22-24(9,10)18(4,5)6/h11-16H2,1-10H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRHMXCJJJAXWPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCOCCOCCO[Si](C)(C)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H42O4Si2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

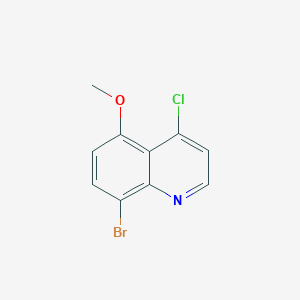

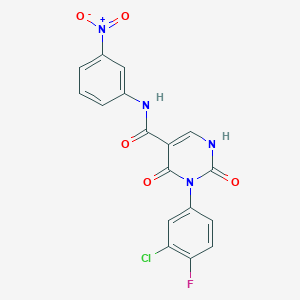

![4-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-3-methoxybenzaldehyde](/img/structure/B2583638.png)

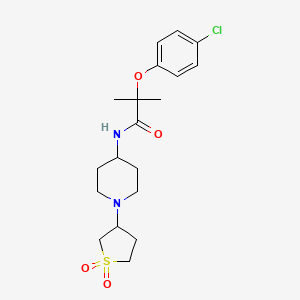

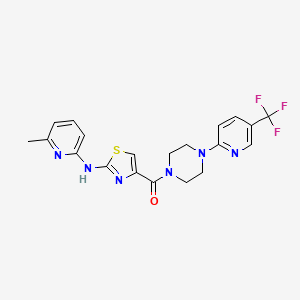

![3-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2583639.png)

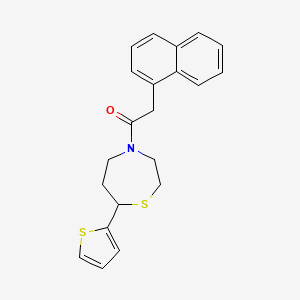

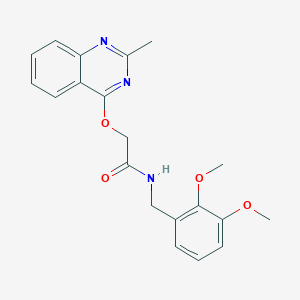

![[3-(3-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2583649.png)

![3-cinnamyl-1,7-dimethyl-9-(p-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2583650.png)

![N-(4-(dimethylamino)phenethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2583651.png)

![2-(1-adamantyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2583655.png)